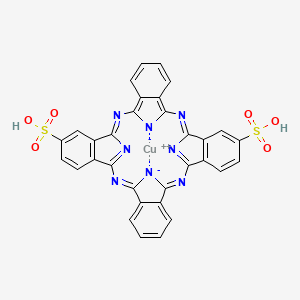
Copper phthalocyanine disulfonic acid
Overview
Description
Copper Phthalocyanine, also known as monastral blue, phthalo blue, helio blue, thalo blue, Winsor blue, phthalocyanine blue, C.I. Pigment Blue 15:2, copper phthalocyanine blue, copper tetrabenzoporphyrazine, Cu-phthaloblue, P.B.15.2, C.I. 74160, and British Rail Blue . It is a bright, crystalline, synthetic blue pigment from the group of dyes based on phthalocyanines .
Synthesis Analysis
Copper Phthalocyanine can be synthesized efficiently in the presence of DBU as a strong base . The synthesized copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature .Molecular Structure Analysis
The molecular orientation transition and resulting morphology of copper phthalocyanine (CuPc) thin films can be induced by solvent–vapour annealing (SVA) in detail . Seven solvents are utilized to tune the morphology of CuPc thin films .Chemical Reactions Analysis
Copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . Acid-leaching can significantly decrease the ORR activity of the CuTSPc/C catalyst .Physical And Chemical Properties Analysis
Copper Phthalocyanine has high chemical, thermal, and light stability . It shows long wavelength absorption and fluorescence in the range of 650–800 nm along with a high singlet oxygen producing capacity .Scientific Research Applications
Heterogeneous Catalysis
- Catalyst for Aerobic Oxidation : Copper-tetrasulfonate phthalocyanine on cellulose nanocrystals acts as a high yield, heterogeneous, and selective catalyst for aerobic oxidation of alcohols and alkyl arenes to carbonyl groups in a green solvent (Chauhan & Yan, 2015).
Biomedical Research
- Calcium Efflux Induction : Copper-containing phthalocyanine dyes, including copper phthalocyanine tetrasulfonic acid, induce rapid calcium efflux from sarcoplasmic reticulum vesicles (Abramson, Cronin, & Salama, 1988).
Electrochemical Sensors
- Selective Electrochemical Sensor : Graphene/copper(II) phthalocyanine-tetrasulfonic acid/polyaniline nanocomposites form an electrochemical sensing platform for ascorbic acid, demonstrating high stability and reproducibility (Pakapongpan et al., 2014).
- Optical Sensor for Copper Ions : Phthalocyanine tetrasulfonic acid performs as an optical probe for selective detection of Cu2+ in DMSO solution (Kumawat et al., 2015).
Environmental Applications
- Catalyst for Organic Compound Degradation : Copper(II) phthalocyanine-tetrasulfonic acid adsorbed on TiO2 acts as a catalyst in visible solar light for dichlorvos mineralization (Vargas, Vargas, & Núñez, 2014).
- Photo-Reactor for Organic Compounds Degradation : A photo-reactor using copper phthalocyanine-tetrasulfonic acid tetrasodium salt degrades organic compounds in Sequential Injection Analysis systems (Santos & Masini, 2009).
Molecular Studies
- Studying Binding Affinities with Amino Acids : Copper phthalocyanine tetrasulfonate sodium's binding behavior with amino acid assemblies was explored using scanning tunneling microscopy, providing insights into relative binding affinities (Wang et al., 2011).
Mechanism of Action
Target of Action
Copper phthalocyanine disulfonic acid primarily targets polyaniline (PANi) , a conductive polymer . It acts as a dopant, altering the properties of the polymer to enhance its functionality .
Mode of Action
This compound interacts with its target, polyaniline, through a process known as doping . This involves the addition of the this compound to the polyaniline, which changes the polymer’s electronic structure . The this compound impedes carrier transport of polyaniline, but surprisingly enhances its Seebeck coefficients .
Biochemical Pathways
It is known that the compound plays a role in thethermoelectric properties of polyaniline . The doping process alters the electronic structure of the polymer, affecting its conductivity and thermoelectric performance .
Result of Action
The primary result of this compound’s action is the enhancement of the thermoelectric performance of polyaniline . The compound’s doping effect increases the Seebeck coefficients of the polymer, which is a measure of its thermoelectric power . This can lead to improved efficiency in applications such as thermoelectric generators .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the compound’s impact on the thermoelectric properties of polyaniline . Additionally, the presence of other substances, such as hydrochloric acid (HCl), can also influence the doping process and the resulting properties of the polymer .
Future Directions
Copper Phthalocyanine has been extensively studied as low-cost catalyst alternatives to Pt, in particular for the oxygen reduction reaction (ORR) in polymer electrolyte membrane fuel cells (PEMFCs) . It has been widely used as potential photodynamic agents because of their ability to generate singlet oxygen .
Biochemical Analysis
Biochemical Properties
Copper phthalocyanine disulfonic acid plays a significant role in various biochemical reactions due to its ability to interact with a range of biomolecules. It has been shown to interact with enzymes such as cytochrome c oxidase and superoxide dismutase, where it can act as an electron donor or acceptor, facilitating redox reactions. Additionally, this compound can bind to proteins and nucleic acids, influencing their structure and function. These interactions are primarily driven by the compound’s ability to form coordination complexes with metal ions and its planar aromatic structure, which allows for π-π stacking interactions with aromatic amino acids and nucleotides .
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can activate stress response pathways and alter cellular homeostasis . Additionally, it can affect cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of cytochrome c oxidase by binding to its active site, thereby disrupting the electron transport chain and reducing ATP production . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and DNA, leading to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as light exposure, pH, and temperature. Over time, this compound can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular function, including sustained oxidative stress and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by acting as a cofactor in enzymatic reactions. At high doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox reactions and oxidative stress. It can interact with enzymes such as superoxide dismutase and catalase, influencing the levels of reactive oxygen species in cells. Additionally, the compound can affect the metabolic flux of key metabolites, altering the balance between anabolic and catabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. The compound’s distribution is influenced by its ability to bind to proteins such as albumin, which can facilitate its transport through the bloodstream and its accumulation in specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can localize to organelles such as mitochondria and lysosomes, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications can direct this compound to specific compartments, enhancing its efficacy in therapeutic applications .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Copper phthalocyanine disulfonic acid can be achieved through a multi-step process involving the reaction of phthalic anhydride with urea to form phthalocyanine, followed by sulfonation with sulfuric acid to introduce the sulfonic acid groups. Copper can then be added to the phthalocyanine molecule through a complexation reaction with copper sulfate.", "Starting Materials": [ "Phthalic anhydride", "Urea", "Sulfuric acid", "Copper sulfate" ], "Reaction": [ "Phthalic anhydride and urea are reacted in the presence of a catalyst to form phthalocyanine.", "The phthalocyanine is then sulfonated with sulfuric acid to introduce the sulfonic acid groups.", "Copper sulfate is added to the sulfonated phthalocyanine and the mixture is heated to form Copper phthalocyanine disulfonic acid." ] } | |
| 29188-28-1 | |
Molecular Formula |
C32H14CuN8O6S2.2H C32H16CuN8O6S2 |
Molecular Weight |
736.2 g/mol |
IUPAC Name |
copper;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13,15,17,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6,25-disulfonic acid |
InChI |
InChI=1S/C32H16N8O6S2.Cu/c41-47(42,43)15-9-11-21-23(13-15)31-37-27-19-7-3-4-8-20(19)28(34-27)38-32-24-14-16(48(44,45)46)10-12-22(24)30(40-32)36-26-18-6-2-1-5-17(18)25(33-26)35-29(21)39-31;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);/q-2;+2 |
InChI Key |
DIRCCMJPRSFUPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)O.[Cu+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)O.[Cu+2] |
| 29188-28-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Copper Phthalocyanine Disulfonic Acid interact with biological tissues, and what are the downstream effects?
A1: [] this compound, often employed in the Luxol fast blue stain (specifically Luxol fast blue MBS, where MBS likely stands for the ditolylguanidinium salt of the acid), interacts with biological tissues through a combination of hydrophobic and ionic interactions. The dye's cationic component can bind to negatively charged phospholipids in tissues like myelin. Additionally, the anionic sulfonic acid groups can interact with basic proteins present in myelin. This interaction leads to the dye's retention in myelin, allowing for its visualization under a microscope. This staining method is crucial for studying nerve fibers and diagnosing demyelinating diseases. []
Q2: What is the structural characterization of this compound, including its molecular formula, weight, and relevant spectroscopic data?
A2: While the provided abstracts do not delve into the specific spectroscopic data, they offer valuable insights into the compound's structure and properties. [, ] The research highlights this compound as a salt comprising hydrophilic colored anions and hydrophobic diarylguanidinium cations. The presence of sulfonic acid groups contributes to its water solubility. [] The exact molecular formula and weight can vary depending on the specific isomer and the associated counterions.
Q3: Can you elaborate on the material compatibility of this compound and its performance in various applications?
A3: Research demonstrates the successful incorporation of this compound into polymers like polyaniline. [, ] This compatibility stems from the compound's unique structure, where the hydrophilic sulfonic acid groups enable interaction with the polymer matrix, while the hydrophobic phthalocyanine core contributes to desirable electrical properties. Studies highlight its potential in enhancing the thermoelectric performance of these composites. [] This finding suggests promising applications in energy conversion and sensing technologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B1459167.png)
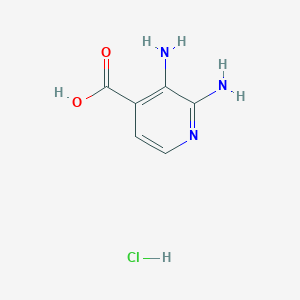
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)
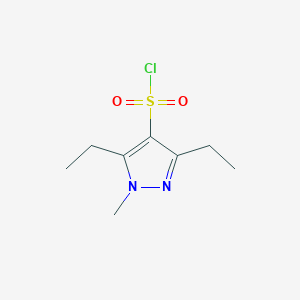

![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)


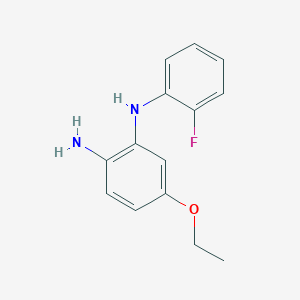
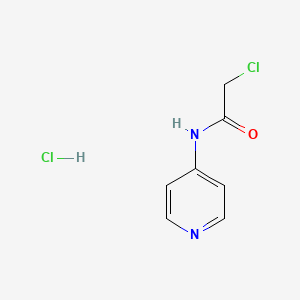
![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)
![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)
